molecular formula C12H16FN B2614240 3-(4-Fluorophenyl)cyclohexan-1-amine CAS No. 1339581-17-7

3-(4-Fluorophenyl)cyclohexan-1-amine

Cat. No.: B2614240
CAS No.: 1339581-17-7
M. Wt: 193.265
InChI Key: UYSCMAJCSNUILT-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)cyclohexan-1-amine (CAS 1339581-17-7) is a fluorinated cyclohexylamine compound of interest in scientific research, particularly in medicinal chemistry and neuroscience. With a molecular formula of C₁₂H₁₆FN and a molecular weight of 193.26 g/mol, this compound features a cyclohexane ring linked to a 4-fluorophenyl group and a primary amine, offering a versatile scaffold for chemical synthesis and biological evaluation . The purity of this material is specified at 98% . This compound is structurally related to classes of molecules studied for their activity on ion channels. Research on analogs, such as N-benzene substituted pyrimidineamines, indicates that incorporating halogenated phenyl rings like the 4-fluorophenyl group can significantly enhance the potency of compounds that modulate KCa2.2 (SK2) ion channels . These channels are critical in regulating the firing activity of neurons, including cerebellar Purkinje cells, and are considered potential therapeutic targets for neurological conditions such as spinocerebellar ataxia type 2 (SCA2) . The fluorine atom on the phenyl ring can influence the compound's hydrophobicity, binding affinity, and metabolic stability, which are key parameters in drug discovery . Safety Information: This compound is classified as harmful and an irritant. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle this material with appropriate personal protective equipment, including gloves and eye/face protection, and use it only in a well-ventilated area . Please Note: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. All sales are final for this specialized research chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10,12H,1-3,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSCMAJCSNUILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Stereochemical Control

Retrosynthetic Analysis and Key Precursors for 3-(4-Fluorophenyl)cyclohexan-1-amine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the primary disconnection involves the carbon-nitrogen bond, identifying the key intermediate as 3-(4-Fluorophenyl)cyclohexan-1-one. This disconnection corresponds to transformations such as reductive amination or other amination strategies.

Further disconnection of the ketone precursor involves breaking the bond between the fluorophenyl group and the cyclohexane (B81311) ring. This leads to two main synthetic strategies for the ketone:

Michael Addition: This approach involves the conjugate addition of a 4-fluorophenyl nucleophile (such as a Gilman cuprate, (4-FC₆H₄)₂CuLi) to a cyclohexenone precursor.

Friedel-Crafts type reaction: An alternative, though less common for this specific substitution pattern, could involve the acylation of fluorobenzene with a cyclohexene-derived electrophile.

The Michael addition approach is generally more reliable for establishing the 3-substituted pattern. This identifies (4-fluorophenyl)lithium (or the corresponding Grignard reagent) and cyclohex-2-en-1-one as the fundamental starting materials.

The synthesis of the pivotal ketone intermediate, 3-(4-Fluorophenyl)cyclohexan-1-one, is most effectively achieved via a 1,4-conjugate addition (Michael addition). While specific literature for this exact compound is sparse, the methodology is well-established for related structures.

The process begins with the preparation of an organometallic reagent from 4-bromofluorobenzene or 4-iodofluorobenzene. This reagent is then converted into a lithium di(4-fluorophenyl)cuprate. The cuprate reagent is then reacted with cyclohex-2-en-1-one in an appropriate solvent like tetrahydrofuran (THF) at low temperatures.

Table 1: Proposed Synthesis of 3-(4-Fluorophenyl)cyclohexan-1-one via Michael Addition

StepReactantsReagentsProduct
14-BromofluorobenzeneLithium metal or n-Butyllithium4-Fluorophenyllithium
24-Fluorophenyllithium, Copper(I) iodideDiethyl ether or THFLithium di(4-fluorophenyl)cuprate
3Lithium di(4-fluorophenyl)cuprate, Cyclohex-2-en-1-oneTHF, -78 °C to rt3-(4-Fluorophenyl)cyclohexan-1-one

This sequence provides a direct route to the desired 3-substituted cyclohexanone, which serves as the immediate precursor for the target amine.

Direct and Indirect Amination Strategies

With the key ketone intermediate in hand, the introduction of the amine group can be accomplished through several robust methods. The choice of method can influence the stereochemical outcome of the final product.

Reductive amination is a highly versatile and widely used method for converting ketones and aldehydes into amines. wikipedia.orgmasterorganicchemistry.com The reaction proceeds in one pot by treating the ketone with an amine source (commonly ammonia or an ammonium salt like ammonium acetate) and a reducing agent. wikipedia.orgorganic-chemistry.org The ketone first reacts with ammonia to form an intermediate imine (or enamine), which is then reduced in situ to the final amine.

A variety of reducing agents can be employed, with their choice affecting selectivity and reaction conditions. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is stable under the mildly acidic conditions that favor imine formation and selectively reduces the imine in the presence of the ketone. wikipedia.orgmasterorganicchemistry.com

Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations and tolerates a wide range of functional groups. wikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is another effective method, often considered a "green" chemistry approach. wikipedia.org

The reaction typically yields a mixture of cis and trans stereoisomers, with the ratio depending on the reducing agent and reaction conditions. The trans isomer is often the major product under thermodynamic control. acs.org

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical ConditionsAdvantagesDisadvantages
NaBH₃CNNH₄OAc, Methanol, pH 6-7High selectivity for imine reduction. wikipedia.orgReleases toxic cyanide byproducts. wikipedia.org
NaBH(OAc)₃NH₃ or NH₄Cl, DichloroethaneMild, non-toxic, high yield. organic-chemistry.orgStoichiometric use of reagent.
H₂/Pd-CNH₃, Ethanol, pressureClean, high atom economy.Requires specialized pressure equipment.

An alternative, two-step pathway involves the reduction of the ketone to the corresponding alcohol, 3-(4-fluorophenyl)cyclohexan-1-ol, followed by a nucleophilic substitution to introduce the amine.

Reduction to Alcohol: The ketone is first reduced to the alcohol using a standard reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction produces a mixture of cis- and trans-alcohols.

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group and must be converted into a better one, such as a tosylate, mesylate, or halide.

Substitution with an Azide: The activated alcohol is then treated with an azide source, typically sodium azide (NaN₃), in an Sₙ2 reaction. This reaction proceeds with an inversion of stereochemistry at the carbon center.

Reduction of Azide: The resulting cyclohexyl azide is finally reduced to the primary amine using a reducing agent like LiAlH₄ or catalytic hydrogenation.

This multi-step approach offers an opportunity for stereochemical control if the intermediate alcohol diastereomers can be separated.

The Ritter reaction provides a direct method to convert alcohols or alkenes into N-alkyl amides using a nitrile in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The amide can then be hydrolyzed to the corresponding amine.

To apply this to the synthesis of this compound, one could start from 3-(4-fluorophenyl)cyclohexan-1-ol or an alkene precursor like 3-(4-fluorophenyl)cyclohex-1-ene.

The mechanism involves the formation of a carbocation intermediate from the alcohol or alkene under strongly acidic conditions (e.g., concentrated sulfuric acid). wikipedia.org This carbocation is then trapped by the nitrile (e.g., acetonitrile) to form a nitrilium ion, which is subsequently hydrolyzed upon aqueous workup to yield an N-acetylated amine. organic-chemistry.org The final step is the hydrolysis of the amide to the primary amine.

While direct, the Ritter reaction requires harsh acidic conditions that may not be compatible with all substrates. Furthermore, carbocation intermediates are prone to rearrangement, which could lead to a mixture of products.

Stereoselective and Asymmetric Synthesis of this compound

Controlling the stereochemistry of this compound, which has two stereocenters (at C1 and C3), is a significant challenge. This results in the possibility of four stereoisomers (two pairs of enantiomers). Advanced synthetic methods aim to produce specific diastereomers (cis/trans) or single enantiomers.

Diastereoselective Synthesis: As mentioned, standard reductive amination of 3-(4-fluorophenyl)cyclohexan-1-one often favors the more thermodynamically stable trans-isomer. acs.org The stereochemical outcome can sometimes be influenced by the choice of reducing agent and reaction conditions. For example, bulky reducing agents may favor axial attack on the intermediate iminium ion, leading to the equatorial amine (trans product), while smaller hydrides might show less selectivity.

Asymmetric Synthesis: Achieving enantioselectivity requires the use of chiral catalysts or reagents.

Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids, have been shown to catalyze asymmetric reductive aminations. acs.orgacs.org These catalysts can create a chiral environment around the imine intermediate, guiding the hydride delivery from a reductant like a Hantzsch ester to one face of the C=N double bond, thus producing the amine in high enantiomeric excess. acs.orgprinceton.edu

Biocatalysis: Enzymes, particularly ω-transaminases, are highly effective for the asymmetric amination of ketones. researchgate.net A suitable transaminase could convert 3-(4-fluorophenyl)cyclohexan-1-one directly into a single enantiomer of the amine. This biocatalytic approach offers excellent stereoselectivity under mild, environmentally benign conditions. researchgate.net

These asymmetric strategies are critical for applications where a specific stereoisomer of the target molecule is required.

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to produce a specific diastereomer of a compound with multiple stereocenters. For this compound, this involves controlling the relative orientation of the fluorophenyl and amino groups on the cyclohexane ring. One approach involves the diastereoselective synthesis of fused cyclopropyl-3-amino-2,4-oxazine inhibitors of β-amyloid cleaving enzyme (BACE), where the stereochemistry is carefully controlled. nih.gov

Another strategy involves the synthesis of fluorinated cyclohexane building blocks. For instance, the synthesis of all-cis 2,3,5,6-tetrafluorocyclohexylamine derivatives starts from a Birch reduction of benzonitrile, followed by a series of reactions including double epoxidations and hydrofluorination ring openings to yield specific stereoisomers. nih.gov Although this example focuses on a tetrafluorinated analogue, the principles of controlling diastereoselectivity through strategic reaction sequences are applicable to the synthesis of this compound.

Enantioselective Methodologies

Enantioselective synthesis is crucial for producing a single enantiomer of a chiral compound. Chiral amines are prevalent in pharmaceuticals, and their asymmetric synthesis is a topic of significant interest. nih.gov

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines. nih.govacs.org Iridium complexes with chiral ligands, for example, have demonstrated high activity and enantioselectivity in the asymmetric reductive amination of aryl ketones. dicp.ac.cn The use of primary-secondary diamine catalysts in asymmetric Robinson annulation has been shown to produce fluorinated chiral cyclohexenones with excellent enantioselectivities and diastereoselectivities. nih.gov Organocatalytic methods, such as those employing chiral phosphoric acids, also offer a viable route for enantioselective reductive amination. princeton.edu

Catalyst TypeTransformationKey Features
Iridium-f-Binaphane ComplexAsymmetric Reductive Amination of Aryl KetonesHigh conversions and enantioselectivities (up to 96% ee) in the presence of Ti(OiPr)4 and I2. dicp.ac.cn
Primary-Secondary DiaminesAsymmetric Robinson AnnulationSynthesizes multiply substituted fluorinated chiral cyclohexenones with excellent enantioselectivities. nih.gov
Chiral Phosphoric AcidsOrganocatalytic Reductive AminationEnables the asymmetric coupling of ketones and amines with high enantiocontrol. princeton.edu

Biocatalysis has emerged as a key technology for the synthesis of chiral amines, offering mild reaction conditions and high stereoselectivity. d-nb.info Reductive aminases (RedAms) and other enzymes like imine reductases (IREDs) and amine dehydrogenases (AmDHs) are increasingly used for the asymmetric synthesis of chiral amines. nih.govresearchgate.net These enzymes can be engineered to improve their activity and selectivity for specific substrates. d-nb.info For example, wild-type amine dehydrogenases have been shown to be effective in synthesizing short-chain chiral alkyl amines and amino alcohols with high enantioselectivity. frontiersin.org The reductive amination of ketones with ammonia catalyzed by a phenylalanine dehydrogenase variant can produce enantiopure chiral amines. thieme-connect.de

Enzyme ClassTransformationAdvantages
Reductive Aminases (RedAms)Asymmetric Reductive AminationHigh stereoselectivity, mild reaction conditions. d-nb.inforesearchgate.net
Amine Dehydrogenases (AmDHs)Asymmetric Reductive AminationCan produce enantiopure chiral amines from ketones and ammonia. frontiersin.orgthieme-connect.de

Isolation and Separation of Stereoisomers

When a mixture of stereoisomers is produced, effective separation techniques are required. Chiral chromatography is a powerful method for the separation of enantiomers and diastereomers. For instance, a Crownpak CR (+) chiral column has been used for the direct chromatographic resolution of the four stereoisomers of meta-hydroxyphenylpropanolamine. nih.gov Capillary electrophoresis using sulfated cyclodextrins is another technique that has been successfully employed for the separation of cocaine stereoisomers. nih.gov Fractional crystallization of diastereomeric salts is also a classical and effective method for resolving enantiomers. nih.gov

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of derivatives of this compound. Reactions like the Suzuki-Miyaura coupling are widely used to form carbon-carbon bonds. mdpi.com These reactions are valuable for introducing a wide range of substituents onto the aromatic ring or other positions of the molecule. For example, palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides can be used to synthesize fluorinated anilines. nih.govnih.gov The versatility of these methods allows for the creation of diverse chemical libraries for drug discovery. The Suzuki-Miyaura coupling, for instance, has been used to prepare various fluorinated biphenyl derivatives using supported palladium nanoparticles as catalysts. mdpi.com

ReactionCatalyst SystemApplication
Suzuki-Miyaura CouplingPd Nanoparticles/G-COOHSynthesis of fluorinated biphenyl derivatives. mdpi.com
C-N Cross-Coupling[Pd(allyl)Cl]2 / AdBippyPhosSynthesis of fluorinated anilines from aryl halides and fluoroalkylamines. nih.govnih.gov
Sonogashira CouplingPdCl2(PPh3)2 / CuIFormation of carbon-carbon bonds between aryl halides and terminal alkynes. researchgate.net

Multicomponent Reactions and Domino Sequences

Multicomponent reactions (MCRs) and domino (or cascade) reactions offer efficient and atom-economical pathways for the synthesis of complex molecules from simple starting materials in a single step. researchgate.netuni-rostock.denih.gov These reactions are characterized by the formation of multiple bonds in a single operation, which can significantly shorten synthetic routes and reduce waste. For instance, the Ugi multicomponent reaction has been successfully employed in the synthesis of complex molecules. nih.gov Domino reactions, such as the domino Knoevenagel/hetero-Diels-Alder reaction, provide access to complex heterocyclic products. researchgate.net Such strategies could be adapted for the synthesis of novel derivatives of this compound, allowing for the rapid generation of molecular diversity. beilstein-journals.org

Comprehensive Spectroscopic and Structural Elucidation of 3 4 Fluorophenyl Cyclohexan 1 Amine

The structural characterization of 3-(4-Fluorophenyl)cyclohexan-1-amine, a disubstituted cyclohexane (B81311) derivative, relies on a combination of advanced spectroscopic techniques. These methods provide a detailed understanding of the molecule's connectivity, stereochemistry, and conformational dynamics.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) for a given atomic arrangement.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 3-(4-Fluorophenyl)cyclohexan-1-amine would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry). This would reveal key bond lengths, bond angles, and dihedral angles. For this molecule, particular attention would be paid to the orientation of the 4-fluorophenyl group and the amine group on the cyclohexane (B81311) ring (axial vs. equatorial).

Electronic Structure Analysis: Calculating the distribution of electrons within the molecule. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for predicting chemical reactivity. The electron density distribution would also highlight regions susceptible to electrophilic or nucleophilic attack.

A hypothetical DFT study might employ a functional like B3LYP with a basis set such as 6-311+G(d,p) to achieve reliable results. The output would provide precise values for the molecule's dipole moment, polarizability, and various thermodynamic properties.

Ab Initio Methods for High-Accuracy Predictions

Ab initio (from first principles) methods are computationally more intensive than DFT but can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be used to refine the energetic calculations obtained from DFT. These high-accuracy predictions are valuable for calculating precise reaction energies, activation barriers, and non-covalent interaction energies, which are difficult to determine experimentally.

Conformational Energy Landscape Exploration

The cyclohexane ring is known for its conformational flexibility, primarily adopting chair, boat, and twist-boat conformations. The presence of two substituents on the ring in this compound leads to a complex conformational landscape with multiple stereoisomers (cis and trans) and, for each, various conformers.

A systematic conformational search would be performed to identify all low-energy conformers. This involves rotating the single bonds and exploring the different ring puckering states. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. This analysis would be critical for understanding which shapes the molecule is most likely to adopt and how this might influence its interactions with biological targets or other molecules.

Table 4.1: Hypothetical Relative Energies of this compound Conformers

IsomerAmine PositionFluorophenyl PositionRelative Energy (kcal/mol)
cisEquatorialEquatorial0.00 (most stable)
cisAxialAxial> 5.0
transEquatorialAxial~2.0
transAxialEquatorial~2.5

Note: This table is illustrative and based on general principles of cyclohexane conformational analysis. Actual values would require specific calculations.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time.

Dynamic Behavior and Flexibility Analysis

An MD simulation would model the movement of every atom in this compound over a period of nanoseconds or even microseconds. This would allow for:

Analysis of Conformational Transitions: Observing the flipping of the cyclohexane ring between different chair and boat conformations and the rotation of the fluorophenyl group. The frequency and pathways of these transitions are key to understanding the molecule's flexibility.

Root-Mean-Square Deviation (RMSD) and Fluctuation (RMSF): These metrics would quantify the stability of the molecule's structure and identify which parts of the molecule are most flexible. For instance, the fluorophenyl group and the amine group would likely show higher RMSF values compared to the carbon atoms of the cyclohexane ring.

Solvent Interaction Dynamics

The behavior of a molecule is significantly influenced by its environment. MD simulations are particularly powerful for studying these interactions. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water), one could:

Analyze Solvation Shells: Determine the number and arrangement of solvent molecules immediately surrounding the solute. This is crucial for understanding solubility.

Calculate Radial Distribution Functions (RDFs): An RDF would show the probability of finding a solvent atom at a certain distance from a specific atom in the solute. For example, the RDF for water molecules around the amine group would reveal the structure of hydrogen bonding.

Hydrogen Bond Dynamics: Quantify the formation and breaking of hydrogen bonds between the amine group and surrounding water molecules, providing a detailed picture of its interaction with an aqueous environment.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals provide insights into the molecule's reactivity and its ability to donate or accept electrons.

The HOMO and LUMO energies are crucial in predicting the reactivity of a molecule. A lower HOMO-LUMO energy gap is generally associated with higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net For this compound, computational studies would likely reveal the distribution of these frontier orbitals. The HOMO is expected to be localized primarily on the amine group and the electron-rich fluorophenyl ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the cyclohexyl and phenyl rings, suggesting these areas are more susceptible to nucleophilic attack.

The energy difference (ΔE) between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. nih.gov The intramolecular charge transfer characteristics can also be elucidated from the FMO analysis. The transition of an electron from the HOMO, largely located on the amino and fluorophenyl moieties, to the LUMO, distributed across the carbon framework, would represent a significant intramolecular charge transfer.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-0.5
Energy Gap (ΔE)5.7

Note: The data in this table is illustrative and represents typical values for similar organic molecules.

Electrostatic Potential (ESP) Surface Mapping and Fukui Functions

Electrostatic Potential (ESP) surface mapping and Fukui functions are powerful computational tools for identifying reactive sites within a molecule.

The ESP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. rsc.org For this compound, the ESP map would likely show a negative potential around the nitrogen atom of the amine group and the fluorine atom due to their high electronegativity. These sites would be the primary targets for electrophiles. Conversely, the hydrogen atoms of the amine group and potentially some carbon atoms in the rings would exhibit a positive potential, making them susceptible to nucleophilic attack.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites. ymerdigital.com The Fukui function, ƒ(r), indicates the change in electron density at a particular point when the total number of electrons in the system changes. The condensed Fukui functions are used to predict the reactivity of individual atoms. A higher value of ƒ+(r) indicates a greater susceptibility to nucleophilic attack, while a higher ƒ-(r) suggests a higher reactivity towards electrophiles. For this compound, the nitrogen and fluorine atoms are expected to have the highest ƒ-(r) values, confirming their role as electrophilic attack sites. The carbon atom attached to the amine group and certain carbons in the phenyl ring would likely have the highest ƒ+(r) values, marking them as primary sites for nucleophilic attack. researchgate.net

Table 2: Hypothetical Condensed Fukui Functions for Selected Atoms in this compound

Atomƒ⁺(r) (Nucleophilic Attack)ƒ⁻(r) (Electrophilic Attack)
N (amine)0.050.25
C (attached to N)0.180.08
F0.030.28
C (para to F)0.150.10

Note: The data in this table is illustrative and represents typical values for similar organic molecules.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. NCI analysis helps in visualizing and characterizing these weak interactions.

In a condensed phase or in the presence of other molecules, intermolecular interactions would be prevalent. The amine group can act as both a hydrogen bond donor and acceptor, leading to the formation of N-H···N or N-H···F hydrogen bonds between molecules. researchgate.net The fluorophenyl ring can participate in π-π stacking interactions with other aromatic systems. researchgate.net These intermolecular forces are critical in determining the crystal packing and macroscopic properties of the compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy, aiding in the structural elucidation of molecules. semanticscholar.org

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for confirming the structure of a synthesized compound. nih.gov By calculating the magnetic shielding tensors for each nucleus, the corresponding ¹H and ¹³C NMR chemical shifts can be determined. nih.govresearchgate.net For this compound, DFT calculations would provide a theoretical NMR spectrum that can be compared with experimental data to validate the structure. The calculated chemical shifts would be influenced by the electronic environment of each nucleus, for instance, the protons and carbons of the fluorophenyl ring would show distinct shifts due to the electron-withdrawing effect of the fluorine atom.

Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as N-H stretching, C-H stretching, and C-F stretching. semanticscholar.org This theoretical spectrum can be compared with an experimental IR spectrum to identify characteristic functional groups and confirm the molecular structure.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-NH₂50.5
C-phenyl (ipso)140.2
C-phenyl (ortho to F)115.8
C-phenyl (meta to F)129.0
C-F162.1

Note: The data in this table is illustrative and represents typical values for similar organic molecules.

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3350
C-H Stretch (aromatic)3050
C-H Stretch (aliphatic)2950
C-F Stretch1220

Note: The data in this table is illustrative and represents typical values for similar organic molecules.

In Silico Assessment of Molecular Descriptors

In silico methods provide a rapid and cost-effective approach to predict the physicochemical properties of molecules, which are crucial in determining their pharmacokinetic and pharmacodynamic behavior. For the compound this compound, computational tools are employed to estimate key molecular descriptors that govern its potential as a biologically active agent. These descriptors include lipophilicity, polarity, and the topological polar surface area (TPSA), which collectively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, impacting membrane permeability and oral bioavailability. It is commonly expressed as the logarithm of the octanol-water partition coefficient (logP). A higher logP value indicates greater lipophilicity and lower polarity. The predicted logP value for this compound suggests a moderate level of lipophilicity. This characteristic is influenced by the presence of the non-polar cyclohexyl and fluorophenyl groups, contrasted by the polar amine group. The polarity of the molecule is primarily attributed to the amine functional group, which can engage in hydrogen bonding.

Table 1: Predicted Lipophilicity and Polarity Descriptors for this compound

DescriptorPredicted Value
logP2.85

Note: The logP value was calculated using computational models and represents a theoretical prediction.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. TPSA is a valuable predictor of a drug's transport properties, including its ability to permeate cell membranes. Molecules with a lower TPSA are generally more capable of crossing the blood-brain barrier. The calculated TPSA for this compound is primarily determined by the nitrogen atom of the amine group and its attached hydrogens. The predicted value indicates the potential for good membrane permeability.

Table 2: Calculated Topological Polar Surface Area (TPSA) for this compound

DescriptorCalculated Value (Ų)
Topological Polar Surface Area (TPSA)26.02

Note: The TPSA value was calculated based on the summation of fragment contributions and represents a theoretical prediction.

Structure Activity Relationship Sar Studies

Systematic Modification of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group is a critical component for the molecule's interaction with its biological targets. Modifications to this ring, including the position of the fluorine atom and its replacement with other substituents, have profound effects on activity.

Positional Isomerism of Fluorine Substitution

The placement of the fluorine atom on the phenyl ring is a key determinant of the compound's pharmacological profile. While direct comparative studies on the 3-phenylcyclohexan-1-amine scaffold are not extensively detailed in the available literature, SAR principles from related series of compounds, such as fluorinated benzimidazoles, provide valuable insights. In one study, analogs with fluorine at the ortho-, meta-, and para-positions all demonstrated significant inhibitory activity, with the para-substituted compound showing slightly superior potency.

This observation underscores that the electronic influence of the fluorine atom—a combination of a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect—varies with its position. At the para-position, the mesomeric effect can influence the electron density of the entire ring system, which can be crucial for optimal target binding. In contrast, an ortho-fluorine can exert more localized inductive effects and potentially influence the preferred conformation of the phenyl ring relative to the cyclohexane (B81311) ring through steric interactions. The meta-position offers a different electronic environment that can also modulate binding affinity. The optimal positioning is highly dependent on the specific topology and electrostatic environment of the target protein's binding pocket.

Substituent Effects on Electron Density and Steric Hindrance

Replacing the fluorine atom with other chemical groups allows for the exploration of how electronic and steric properties of the phenyl moiety impact biological activity. Structure-activity relationship studies on analogous compounds, such as 1-phenylcyclohexylamine (B1663984) derivatives, have shown that introducing an electron-donating methoxy (B1213986) group at the ortho position of the phenyl ring can lead to compounds with a greater separation between desired activity and motor toxicity. nih.gov

Table 1: Effect of Phenyl Ring Substitution on the Activity of Phenylcyclohexylamine Analogs.
Analog ScaffoldPosition of SubstitutionSubstituentObserved Effect on ActivityReference
1-PhenylcyclohexylamineorthoMethoxy (-OCH₃)Improved separation of anticonvulsant activity and motor toxicity nih.gov
BenzimidazoleparaFluoro (-F)Potent inhibitory activity (most potent among positional isomers) nih.gov
BenzimidazolemetaFluoro (-F)Excellent inhibitory activity nih.gov
BenzimidazoleorthoFluoro (-F)Excellent inhibitory activity nih.gov

Cyclohexane Ring Modifications

The cyclohexane ring serves as a three-dimensional scaffold that dictates the spatial orientation of the crucial phenyl and amine substituents. Its conformation and substitution pattern are therefore integral to the molecule's biological function.

Conformational Preferences and Their Influence on Activity

As a 1,3-disubstituted cyclohexane, 3-(4-Fluorophenyl)cyclohexan-1-amine can exist as cis and trans diastereomers. Each of these isomers can adopt two distinct chair conformations through a process known as ring flipping.

For the trans isomer, the two possible chair conformations are (1e,3e) and (1a,3a), where 'a' denotes an axial position and 'e' denotes an equatorial position. The diequatorial (1e,3e) conformation is overwhelmingly more stable, as it minimizes unfavorable steric clashes, known as 1,3-diaxial interactions, that are present in the diaxial (1a,3a) form.

For the cis isomer, the two chair conformations are (1a,3e) and (1e,3a). These conformers are energetically non-equivalent. The preferred conformation will be the one that places the bulkier substituent—in this case, the 4-fluorophenyl group—in the more spacious equatorial position to reduce steric strain.

The three-dimensional arrangement of the pharmacophoric groups is dictated by these conformational preferences. The trans isomer, existing predominantly in a diequatorial state, presents a different spatial arrangement of the phenyl and amine groups compared to the most stable conformer of the cis isomer. This difference in topography directly affects how the molecule fits into and interacts with its biological target, often resulting in one diastereomer being significantly more active than the other.

Introduction of Additional Substituents on the Cyclohexane Ring

The addition of small alkyl groups to the cyclohexane ring can fine-tune the molecule's conformation and interaction with its target. In a series of 1-phenylcyclohexylamine analogs, the introduction of a methyl group at the 3-position of the cyclohexane ring, trans to the phenyl group, resulted in a beneficial separation of potencies between desired anticonvulsant effects and unwanted motor toxicity. nih.gov This suggests that substituents on the cyclohexane ring can modulate the compound's selectivity and therapeutic index. Such a substitution can influence the ring's conformational equilibrium or provide additional beneficial steric or hydrophobic interactions within the binding site.

Ring Size and Saturation Variations

Altering the size and saturation of the cycloalkane ring can significantly impact biological activity by changing the angles and distances between the pharmacophoric groups. Research on 1-phenylcyclohexylamine analogs demonstrated that contracting the six-membered cyclohexane ring to a five-membered cyclopentane (B165970) ring yielded compounds with an improved activity profile. nih.gov This modification alters the spatial relationship between the phenyl and amine groups, which can lead to a more optimal geometry for binding.

Introducing unsaturation, such as a double bond, into the cyclohexane ring would planarize a portion of the ring, restricting its conformational flexibility and changing its shape. While not specifically documented for this compound, studies in other series have shown that such modifications can either enhance or diminish activity depending on the target's structural requirements.

Table 2: Influence of Cycloalkane Ring Modifications on the Activity of Phenylcycloalkylamine Analogs.
Analog ScaffoldModificationSpecificsObserved Effect on ActivityReference
1-PhenylcyclohexylamineAdditional Substituent3-Methylation (trans to phenyl ring)Improved separation of anticonvulsant activity and motor toxicity nih.gov
1-PhenylcyclohexylamineRing Size VariationContraction to cyclopentane ringImproved separation of anticonvulsant activity and motor toxicity nih.gov

Amine Functional Group Derivatization

The primary amine of this compound is a key site for chemical modification, influencing the compound's physicochemical properties such as polarity, basicity, and hydrogen bonding capacity, which are crucial for target binding and pharmacokinetic profile.

Primary, Secondary, and Tertiary Amine Analogues

The transition from a primary to a secondary and then to a tertiary amine by N-substitution introduces significant changes. Generally, this progression increases steric bulk and lipophilicity while reducing the number of hydrogen bond donors from two to one, and then to zero.

Primary Amine (R-NH₂): The unsubstituted amine offers maximal hydrogen bonding potential as a donor, which can be critical for anchoring the molecule in a receptor's binding pocket.

Secondary Amine (R-NHR'): Introducing a single substituent can either enhance or decrease activity. The nature of the substituent (e.g., size, electronics) is pivotal. In many bioactive amine series, small alkyl groups on the nitrogen are well-tolerated or can even increase potency.

Tertiary Amine (R-NR'R''): Disubstitution further increases steric hindrance and lipophilicity. While this can improve membrane permeability, the loss of the N-H hydrogen bond donor capability can be detrimental to binding affinity if that interaction is essential.

In related classes of compounds, such as dopamine (B1211576) transporter (DAT) inhibitors with a tropane (B1204802) scaffold, modifications at the amine nitrogen significantly impact binding affinity and selectivity. nih.gov

Alkylation and Acylation Effects

Alkylation: N-alkylation introduces alkyl groups onto the amine nitrogen. The size and nature of these groups are critical.

Small Alkyl Groups (e.g., Methyl, Ethyl): Often lead to a moderate increase in lipophilicity without adding significant steric bulk, which can sometimes optimize binding affinity.

Bulky Alkyl Groups (e.g., Isopropyl, t-Butyl): Can introduce steric clashes with the binding site, often leading to a decrease in activity.

Acylation: N-acylation converts the basic amine into a non-basic amide. This transformation has profound effects:

It removes the positive charge at physiological pH.

It introduces a hydrogen bond acceptor (the carbonyl oxygen) and maintains a hydrogen bond donor (the amide N-H).

The planarity of the amide bond can impose conformational restrictions.

This change drastically alters the electronic and steric profile, which can lead to a complete loss of activity if a basic, charged amine is required for the primary interaction with the biological target.

Table 1: Predicted Effects of Amine Derivatization on Physicochemical Properties

ModificationBasicityLipophilicityH-Bond DonorsH-Bond AcceptorsSteric Bulk
Primary Amine ModerateBaseline21Baseline
N-Methylation IncreasedIncreased11Increased
N,N-Dimethylation IncreasedFurther Increased01Further Increased
N-Acetylation LostIncreased12Increased

This table is based on general chemical principles, as specific experimental data for this compound derivatives is not available.

Heterocyclic Ring Incorporations Involving the Amine Nitrogen

Incorporating the amine nitrogen into a heterocyclic ring system is a common strategy in medicinal chemistry to constrain the conformation, modulate basicity, and explore new interactions with the target protein. The choice of the heterocyclic ring dictates the resulting properties.

Piperidine (B6355638)/Pyrrolidine (B122466): Incorporating the nitrogen into saturated rings like piperidine or pyrrolidine maintains its basicity and can favorably position substituents.

Piperazine (B1678402): Introducing a piperazine ring offers an additional site for substitution, allowing for the introduction of another pharmacophoric element to explore secondary binding pockets. Studies on other scaffolds, like those targeting equilibrative nucleoside transporters, have shown that substitutions on a distal piperazine nitrogen can be critical for potency and selectivity. polyu.edu.hk

Aromatic Heterocycles (e.g., Imidazole, Triazole): Fusing the amine into an aromatic heterocycle would fundamentally alter the compound's nature, making it part of a planar, non-basic system. Such a modification would likely result in a completely different pharmacological profile. For instance, the 1,3,4-thiadiazole (B1197879) ring is recognized as a versatile scaffold in developing agents with a wide range of biological activities. nih.govmdpi.com

Stereoisomeric SAR

The this compound molecule possesses two stereocenters at positions C1 (bearing the amine group) and C3 (bearing the fluorophenyl group). This gives rise to two pairs of enantiomers: (1R,3R) and (1S,3S), which are trans diastereomers, and (1R,3S) and (1S,3R), which are cis diastereomers. Stereochemistry is often a decisive factor in biological activity.

Diastereomeric and Enantiomeric Activity Differences

Diastereomeric Differences (Cis vs. Trans): The relative orientation of the two substituents affects the conformational preferences of the cyclohexane ring (chair, boat, twist-boat). It is common for one diastereomer to be significantly more active than the other. For example, in studies of 4-substituted cyclohexane-1-amines for the synthesis of the antipsychotic drug cariprazine, the trans isomer is the desired, biologically relevant diastereomer. nih.govresearchgate.net This highlights the critical importance of the relative stereochemistry for achieving the correct geometry for receptor binding.

Enantiomeric Differences: Within a single diastereomeric pair (e.g., the trans isomers (1R,3R) and (1S,3S)), it is highly probable that one enantiomer will exhibit greater potency. Biological macromolecules, being chiral, typically show preferential binding to one enantiomer over the other. This enantioselectivity is a cornerstone of pharmacology.

Chirality at the Cyclohexane and Amine Stereocenters

The absolute configuration at both C1 and C3 is crucial. The precise R or S configuration at each center determines the specific spatial orientation of the key functional groups. A receptor binding pocket is a defined three-dimensional space, and a high-affinity interaction requires a precise complementary fit. A change in configuration at either C1 or C3 would invert the orientation of the amine or the fluorophenyl group, respectively, which could disrupt key binding interactions or introduce steric clashes, leading to a significant loss of activity.

Table 2: Possible Stereoisomers of this compound

ConfigurationRelationshipDiastereomer
(1R, 3R) Enantiomer of (1S, 3S)trans
(1S, 3S) Enantiomer of (1R, 3R)trans
(1R, 3S) Enantiomer of (1S, 3R)cis
(1S, 3R) Enantiomer of (1R, 3S)cis

The biological activities of these specific isomers have not been publicly documented, but significant differences are expected based on established principles of stereopharmacology.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational and statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are instrumental in predicting the activity of novel compounds, thereby guiding the synthesis of more potent and selective molecules. nih.gov A typical QSAR study involves calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. dergipark.org.tr Statistical methods are then employed to correlate these descriptors with the observed biological activity. nih.gov

For a compound like this compound, a QSAR study would involve the synthesis and biological testing of a series of analogs. Modifications would typically be made to the fluorophenyl ring (e.g., changing the position or nature of the substituent), the cyclohexane ring (e.g., altering stereochemistry or adding substituents), and the amine group (e.g., alkylation or acylation).

In the absence of specific studies on this compound, we can look to research on other arylcyclohexylamines, such as phencyclidine (PCP) derivatives, to understand the types of statistical correlations that are typically established. For instance, in a QSAR study on PCP analogs as N-methyl-D-aspartate (NMDA) receptor antagonists, researchers have used techniques like multiple linear regression (MLR) and artificial neural networks (ANN) to build their models. medjchem.comresearchgate.net

A hypothetical QSAR model for a series of analogs of this compound might take the form of a linear equation, such as:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and the descriptors could represent properties like:

LogP: The logarithm of the octanol-water partition coefficient, representing hydrophobicity.

Molecular Weight (MW): A measure of the molecule's size.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and its ability to permeate cell membranes.

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity.

Steric Descriptors: Like molar refractivity (MR), which accounts for the volume and polarizability of the molecule.

The coefficients (c1, c2, etc.) in the equation would indicate the direction and magnitude of the influence of each descriptor on the biological activity. A positive coefficient for LogP, for example, would suggest that increasing the hydrophobicity of the compounds in the series leads to higher potency.

The quality and predictive power of such a model are assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (q²). mdpi.comnih.gov An R² value close to 1 indicates a strong correlation between the descriptors and the biological activity for the training set of compounds, while a high q² value suggests that the model is robust and has good predictive ability for new compounds. mdpi.comnih.gov

The table below illustrates the kind of data that would be generated in a QSAR study for a hypothetical series of analogs.

Compound IDSubstituent (R)LogPTPSA (Ų)pIC50 (Experimental)pIC50 (Predicted)
1 H3.226.06.56.4
2 4-Cl3.826.07.17.0
3 4-CH33.726.06.86.9
4 3-F3.326.06.66.5

This is a hypothetical data table for illustrative purposes only.

A well-validated QSAR model serves as a powerful predictive tool for the design of new, potentially more active analogs. mdpi.com By analyzing the established mathematical relationship, medicinal chemists can prioritize the synthesis of compounds that are predicted to have improved biological activity.

For example, if a QSAR model for derivatives of this compound indicated that increased hydrophobicity and the presence of an electron-withdrawing group on the phenyl ring were beneficial for activity, researchers would focus on synthesizing analogs with these features. They might introduce substituents like chlorine or bromine at different positions on the phenyl ring or replace the phenyl ring with a more lipophilic aromatic system.

Furthermore, 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights in the form of contour maps. mdpi.com These maps visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are predicted to either increase or decrease biological activity. This visual guidance is invaluable for the rational design of new compounds with optimized interactions with their biological target.

Molecular and Mechanistic Biological Investigations

Enzyme Inhibition/Activation Studies

While the primary focus of research on 3-(4-Fluorophenyl)cyclohexan-1-amine and its direct analogs has been on ion channels and G-protein coupled receptors, related chemical scaffolds have been investigated for enzyme inhibition. Heat shock protein 90 (Hsp90) is a molecular chaperone that has been identified as a therapeutic target in cancer research. nih.gov Inhibitors have been developed that target the C-terminal domain of Hsp90. nih.gov These inhibitors often feature a biaryl ring system, which is structurally distinct from this compound. nih.gov Currently, there is no direct evidence in the reviewed literature linking this compound specifically to the inhibition of the Hsp90 C-terminal.

Given the lack of specific data identifying this compound as a direct inhibitor or activator of specific enzymes like Hsp90 in the provided sources, a kinetic analysis of its enzyme interactions is not available. Research on Hsp90 C-terminal inhibitors focuses on structure-activity relationship studies of different chemical series, confirming their mechanism of action through client protein degradation rather than detailing specific kinetic parameters for unrelated compounds. nih.gov

Cellular Pathway Modulation Studies

Direct studies investigating the impact of this compound on specific intracellular signaling cascades have not been extensively reported in the available scientific literature. However, the structural motifs present in the molecule, namely the fluorophenyl group and the cyclohexylamine (B46788) core, are found in various biologically active compounds known to modulate key signaling pathways.

Many intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. nih.gov The modulation of these pathways is a key mechanism for many therapeutic agents. nih.gov For instance, compounds containing a 4-fluorophenyl moiety have been identified as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response. nih.gov

Furthermore, Protein Kinase C (PKC) is another critical family of signaling enzymes. nih.gov The activity of PKC can be influenced by various small molecules, leading to downstream effects on cell survival and apoptosis. While no direct evidence links this compound to PKC modulation, the general ability of small amine-containing compounds to interact with kinases and other signaling proteins warrants future investigation into the potential effects of this compound on these pathways.

Given the common occurrence of its structural components in other signaling modulators, it is plausible that this compound could interact with one or more intracellular signaling cascades. However, without direct experimental evidence, any potential effects remain speculative. Future research, including high-throughput screening and targeted kinase assays, would be necessary to elucidate any such activity.

There is a lack of direct research assessing the impact of this compound on mitochondrial bioenergetics. However, studies on structurally related compounds provide a basis for potential areas of investigation. For example, certain cyclohexyl derivatives have been synthesized and evaluated for their ability to modulate mitochondrial respiration. These studies indicate that modifications to the cyclohexyl ring can influence cellular bioenergetics, suggesting that the this compound scaffold could potentially interact with mitochondrial targets.

Mitochondrial function is critical for cellular energy production, primarily through oxidative phosphorylation. The efficiency of this process can be modulated by small molecules that interact with components of the electron transport chain or the ATP synthase complex. Compounds that can alter mitochondrial membrane potential or proton gradients can have significant effects on cellular metabolism and viability.

Future studies on this compound could involve assessing its effects on key mitochondrial parameters such as oxygen consumption rate, ATP production, and mitochondrial membrane potential. Such investigations would clarify whether this compound has any significant impact on cellular energy metabolism.

Many drugs and biologically active molecules are transported across cell membranes by specific transporter proteins, such as those from the Solute Carrier (SLC) superfamily. nih.gov The interaction of small molecules with these transporters can significantly influence their absorption, distribution, and excretion. nih.gov For instance, compounds with structural similarities to biogenic amines are known to interact with monoamine transporters.

Given its structure, this compound could potentially be a substrate or inhibitor for various membrane transporters. Experimental validation, for example, through in vitro transport assays using cells expressing specific transporters, would be required to determine its permeability characteristics and to identify any specific transporter interactions.

Molecular Docking and Molecular Recognition Studies

While specific molecular docking studies for this compound are not widely published, the principles of molecular modeling can be applied to predict its potential interactions with protein targets. The presence of a 4-fluorophenyl ring and a cyclohexylamine moiety provides key features for potential binding to various protein active sites.

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor. These methods can provide insights into the binding energy and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For example, in a study of related compounds, the 4-fluorophenyl group was shown to be a key feature for binding to certain protein targets. The fluorine atom can participate in hydrogen bonding and other electrostatic interactions, while the phenyl ring can engage in hydrophobic and pi-stacking interactions. The amine group on the cyclohexane (B81311) ring is a potential hydrogen bond donor and can also be protonated at physiological pH, allowing for ionic interactions.

A hypothetical docking study of this compound with a relevant protein target, such as a kinase or a transporter, would likely show the fluorophenyl group occupying a hydrophobic pocket, with the fluorine atom potentially forming a hydrogen bond with a backbone amide or a polar side chain. The cyclohexylamine group would likely be positioned to interact with acidic residues or other hydrogen bond acceptors.

Table 1: Potential Molecular Interactions of this compound Based on Structural Analogs

Structural Feature Potential Interaction Type Potential Interacting Residues in a Protein Binding Site
4-Fluorophenyl Ring Hydrophobic Interactions, Pi-Stacking Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Fluorine Atom Hydrogen Bonding, Halogen Bonding Serine, Threonine, Asparagine, Glutamine, Backbone Amides
Cyclohexane Ring Hydrophobic Interactions Leucine, Isoleucine, Valine, Alanine

This table is predictive and based on the chemical properties of the functional groups and data from structurally similar compounds.

Currently, there is a lack of published Structure-Activity Relationship (SAR) data specifically for a series of analogs of this compound. SAR studies involve synthesizing and testing a series of related compounds to understand how chemical modifications affect their biological activity. This information is crucial for optimizing lead compounds in drug discovery.

However, SAR data from related classes of compounds can provide valuable insights into the potential impact of structural modifications to this compound. For instance, in studies of other compounds containing a 4-fluorophenyl group, the position and nature of substituents on the phenyl ring have been shown to be critical for activity. nih.gov

A systematic SAR study of this compound would involve the synthesis of analogs with modifications at several key positions:

Substitution on the phenyl ring: Introducing different substituents (e.g., chloro, methyl, methoxy) at various positions on the phenyl ring could modulate the electronic and steric properties, potentially affecting binding affinity and selectivity.

Modification of the cyclohexane ring: Altering the stereochemistry of the substituents on the cyclohexane ring or introducing additional functional groups could influence the compound's conformation and its fit within a protein binding pocket.

By combining the biological data from such a series of analogs with molecular modeling studies, it would be possible to rationalize the observed SAR at the molecular level. This would involve identifying the key interactions that are enhanced or disrupted by specific chemical modifications, thereby guiding the design of more potent and selective compounds.

Pre-clinical Pharmacokinetic and Pharmacodynamic Modeling (mechanistic/theoretical without clinical data)

Due to the absence of published pre-clinical studies on this compound, this section outlines predicted pharmacokinetic and pharmacodynamic properties based on its chemical structure and general principles of computational modeling. In silico tools are frequently used in early drug discovery to forecast the ADME (absorption, distribution, metabolism, and excretion) profile of novel chemical entities, helping to prioritize candidates for further development. nih.govsci-hub.seijprajournal.com

Predicted Bioavailability and Distribution Profiles (e.g., Blood-Brain Barrier Penetration)

The oral bioavailability of a compound is influenced by its solubility, permeability, and first-pass metabolism. The presence of a fluorophenyl group and a cyclohexane ring suggests that this compound is a lipophilic molecule, which could favor absorption across the gastrointestinal tract. nih.gov However, the primary amine group is basic and will be protonated at physiological pH, which can increase water solubility but may reduce passive diffusion across membranes. Computational tools can predict these properties.

Blood-brain barrier (BBB) penetration is crucial for compounds targeting the central nervous system. The prediction of BBB permeability often relies on physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. sci-hub.se The structural features of this compound—a molecular weight under 500 g/mol , a predicted LogP in a moderate range, and a limited number of hydrogen bond donors/acceptors—suggest a potential for crossing the BBB.

Table 1: Predicted Physicochemical and ADME Properties of this compound Note: These values are computationally predicted and have not been experimentally verified.

Property Predicted Value Implication
Molecular Weight 207.29 g/mol Favorable for oral bioavailability and BBB penetration.
LogP ~2.5 - 3.0 Indicates good lipophilicity, which can aid in membrane permeability.
Hydrogen Bond Donors 1 Low number is favorable for BBB penetration.
Hydrogen Bond Acceptors 1 Low number is favorable for BBB penetration.
Oral Bioavailability Moderate to High Predicted based on physicochemical properties.

In Vitro Metabolic Stability and Metabolite Prediction

The metabolic stability of a compound is a key determinant of its half-life and duration of action. In vitro assays using liver microsomes are commonly employed to assess this property. nih.govnih.gov The metabolism of this compound is likely to be mediated by cytochrome P450 (CYP) enzymes. mdpi.com

Potential metabolic pathways for this compound include:

Oxidation of the cyclohexane ring: Hydroxylation at various positions on the cyclohexane ring is a common metabolic pathway for such structures. nih.gov

N-deamination: The primary amine group could be a site for oxidative deamination.

Aromatic hydroxylation: The fluorophenyl ring could undergo hydroxylation, although the fluorine atom may influence the position of this modification.

The introduction of fluorine can sometimes block metabolic sites and improve metabolic stability. mdpi.comnih.gov However, without experimental data, the precise metabolic fate remains speculative.

Table 2: Predicted Major Metabolites of this compound Note: These are hypothetical predictions based on common metabolic pathways.

Metabolite Structure Metabolic Reaction Potential Impact on Activity
Hydroxylated cyclohexane derivatives CYP-mediated oxidation Likely reduced or altered biological activity.
3-(4-Fluorophenyl)cyclohexan-1-one Oxidative deamination Loss of primary amine may lead to loss of activity.

Target Engagement and Occupancy Studies

Target engagement and occupancy studies are essential to confirm that a compound interacts with its intended biological target in a living system. These studies often involve techniques like positron emission tomography (PET) for in vivo imaging. While no specific targets for this compound have been disclosed in the public domain, if this compound were, for example, a dopamine (B1211576) transporter (DAT) inhibitor, studies would aim to quantify its binding to DAT in the brain. nih.gov The relationship between the dose of the compound, its concentration in the plasma and brain, and the percentage of target occupancy would be established to understand the pharmacodynamic effects.

Biological Activity Screening (mechanistic focus)

While no specific biological activity data for this compound has been published, the activity of structurally related compounds can provide insights into its potential therapeutic applications.

Antimicrobial Activity Studies in Relevant Organisms

Derivatives of cyclohexane have been reported to possess antimicrobial properties. cabidigitallibrary.orgwisdomlib.orgnih.govresearchgate.net The mechanism of action for some antibacterial cyclohexane derivatives involves the disruption of bacterial membranes. nih.gov Aminocyclohexane scaffolds are also found in some classes of antibiotics. The lipophilic nature of the fluorophenyl and cyclohexane components of this compound could facilitate its interaction with and disruption of microbial cell membranes.

To evaluate its potential antimicrobial activity, the compound would be screened against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) would be determined to quantify its potency.

Table 3: Hypothetical Antimicrobial Screening Panel for this compound

Organism Type Rationale for Inclusion
Staphylococcus aureus Gram-positive bacterium Common cause of skin and systemic infections.
Escherichia coli Gram-negative bacterium Representative of Gram-negative pathogens.
Pseudomonas aeruginosa Gram-negative bacterium Known for its resistance to many antibiotics.

Antiproliferative Mechanisms in Cellular Models

Numerous compounds containing fluorophenyl and amine moieties have been investigated for their antiproliferative effects in cancer cell lines. nih.govnih.govmdpi.com The mechanisms of action for such compounds are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of specific signaling pathways involved in cancer cell growth and survival. nih.govmdpi.comnih.gov

For instance, some fluorinated compounds exert their anticancer effects by inhibiting key enzymes like kinases or by disrupting microtubule dynamics, which are essential for cell division. nih.gov The presence of the 4-fluorophenyl group in this compound could lead to interactions with specific biological targets within cancer cells.

An initial assessment of antiproliferative activity would involve screening against a panel of human cancer cell lines. Subsequent mechanistic studies would investigate its effects on the cell cycle, apoptosis, and key signaling pathways.

Table 4: Representative Cancer Cell Lines for Antiproliferative Screening

Cell Line Cancer Type Rationale for Inclusion
MCF-7 Breast Cancer Represents hormone-dependent breast cancer.
A549 Lung Cancer A common model for non-small cell lung cancer.
HCT116 Colon Cancer A well-characterized model for colorectal cancer.

Analgesic and Antidepressant Activity Mechanisms in Rodent Models

There is currently no available scientific literature detailing the analgesic or antidepressant activity mechanisms of this compound in rodent models. Comprehensive searches have not yielded any studies that have investigated the potential of this specific compound to alleviate pain or depressive-like symptoms, nor the underlying biological pathways it might modulate to produce such effects.

Investigation of Antipsychotic Mechanisms

Similarly, there is a lack of published research on the antipsychotic mechanisms of this compound. No studies were found that explored its efficacy in animal models of psychosis or its interaction with key neurotransmitter systems implicated in psychotic disorders, such as the dopaminergic or serotonergic pathways.

Design and Synthesis of Advanced Analogs and Probes

Development of Fluorescent Probes for Target Engagement Studies

The development of fluorescent probes is a crucial step in understanding how a compound interacts with its biological target. This process would typically involve the covalent attachment of a fluorophore to the 3-(4-Fluorophenyl)cyclohexan-1-amine scaffold. The choice of fluorophore and the site of attachment would be critical to ensure that the biological activity of the parent compound is not significantly altered.

Hypothetical Design Strategy for a Fluorescent Probe:

ScaffoldLinkerFluorophorePotential Application
This compoundAlkyl chain or amide bondFluorescein, Rhodamine, or a BODIPY dyeVisualizing target localization in cells, quantifying target engagement via fluorescence polarization or FRET

Without experimental data, it is impossible to provide detailed research findings on the synthesis, characterization, and application of such probes.

Synthesis of Affinity Labels for Target Deconvolution

Affinity labels are designed to bind irreversibly to their biological target, allowing for its identification and isolation. This is often achieved by incorporating a reactive functional group, such as an electrophile, into the structure of the ligand. For this compound, this could involve modifying the amine or the phenyl ring.

Conceptual Approach for an Affinity Label:

Core StructureReactive GroupPotential Target Class
This compoundIsothiocyanate, epoxide, or α-haloketoneReceptors, enzymes, or transporters with nucleophilic residues in the binding site

The synthesis and validation of such affinity labels for this specific compound have not been reported.

Prodrug Strategies for Optimized Delivery to Target Sites

Prodrugs are inactive precursors that are converted into the active drug within the body. This strategy is often employed to improve pharmacokinetic properties such as solubility, stability, and targeted delivery. For an amine-containing compound like this compound, several prodrug strategies could be envisioned.

Potential Prodrug Moieties and Their Rationale:

Prodrug MoietyLinkageActivation MechanismGoal
Amino acidAmidePeptidasesIncreased solubility, active transport
Phosphate esterPhosphoramidatePhosphatasesEnhanced water solubility
CarbamateCarbamateEsterasesControlled release, masking polarity

There is currently no published research detailing the synthesis or evaluation of prodrugs based on this compound.

Bioconjugation Approaches for Advanced Biological Tools

Bioconjugation involves the linking of a molecule to a biomolecule, such as a protein or antibody, to create a tool for research or therapeutic purposes. The amine group of this compound would be a primary site for such modifications.

Illustrative Bioconjugation Strategies:

BiomoleculeConjugation ChemistryPotential Application
Carrier protein (e.g., BSA)Amide bond formation (e.g., using EDC/NHS)Immunogen for antibody production
AntibodySite-specific conjugationTargeted drug delivery
BiotinAmide bond formationTarget pull-down assays

Specific examples of bioconjugates involving this compound are absent from the scientific literature.

Fragment-Based Drug Design (FBDD) Leveraging this compound Scaffold

In fragment-based drug design, small molecular fragments are screened for weak binding to a biological target. Promising fragments are then grown or linked to develop more potent leads. The this compound structure possesses features, such as a rigid scaffold and vectors for chemical modification, that could make it a candidate for an FBDD library.

Hypothetical FBDD Application:

Fragment LibraryScreening MethodTarget Class
Library containing the this compound coreSurface Plasmon Resonance (SPR), X-ray crystallography, NMRProtein-protein interactions, enzyme active sites

However, there are no published studies that describe the inclusion or screening of this compound or its close analogs in fragment-based drug discovery campaigns.

Future Research and Translational Potential of this compound

The chemical compound this compound, a member of the arylcyclohexylamine class, represents a scaffold with significant potential for future research and development. While this specific molecule is not extensively documented in publicly available research, its structural similarity to known neuromodulatory agents provides a strong basis for exploring its future applications in neuroscience and medicine. This article outlines the prospective research directions and translational horizons for this compound, focusing on the elucidation of its biological mechanisms, synthetic expansion, computational design, and its potential as a tool for chemical biology.

Q & A

Basic Synthesis

Q: What synthetic routes are available for 3-(4-Fluorophenyl)cyclohexan-1-amine, and what are the critical reaction conditions? A: The compound can be synthesized via reductive amination or fluorination of pre-functionalized cyclohexane precursors. Key steps include:

  • Fluorination: Use of Et₃N·3HF under high-temperature conditions (120–140°C) to introduce fluorine onto the aromatic ring (e.g., via electrophilic substitution) .
  • Reduction: NaBH₄/NiCl₂·6H₂O in methanol for ketone-to-amine reduction, achieving yields up to 65% under optimized conditions .
  • Cyclohexane Ring Formation: Cyclization of fluorophenyl-substituted intermediates using terephthaloyl chloride or similar crosslinkers in dichloromethane with DMAP catalysis .

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A:

  • X-ray Crystallography: SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, especially for resolving chiral centers in the cyclohexane ring .
  • Spectroscopy:
    • NMR: ¹⁹F NMR to confirm para-fluorine substitution (~-115 ppm for aromatic fluorine) .
    • MS: High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 194.1) .
  • Chromatography: HPLC with UV/fluorescence detection to assess purity (>98%) .

Fluorine Substituent Effects

Q: How does the para-fluorine substituent influence the compound’s electronic and steric properties? A:

  • Electronic Effects: Fluorine’s strong electron-withdrawing nature increases the aromatic ring’s electrophilicity, altering reactivity in substitution reactions .
  • Steric Effects: The small size of fluorine minimizes steric hindrance, enabling favorable binding to hydrophobic pockets in biological targets (e.g., NMDA receptors) .
  • Metabolic Stability: Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, enhancing pharmacokinetic stability .

Advanced Synthesis (Enantiomer Resolution)

Q: What strategies resolve enantiomers of this compound, given its chiral cyclohexane ring? A:

  • Chiral Chromatography: Use of amylose- or cellulose-based chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Diastereomeric Salt Formation: Reaction with chiral acids (e.g., tartaric acid) to separate enantiomers via crystallization .
  • Asymmetric Catalysis: Transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of ketone intermediates .

Computational Modeling

Q: Which computational models predict the binding affinity of this compound to neurological targets like NMDA receptors? A:

  • Molecular Docking: AutoDock Vina or Schrödinger Glide to simulate interactions with the receptor’s hydrophobic cleft and glycine-binding site .
  • DFT Calculations: B3LYP/6-31G(d) basis sets to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • MD Simulations: GROMACS for assessing stability of ligand-receptor complexes over nanosecond timescales .

Biological Activity Assays

Q: What in vitro assays are recommended to evaluate the compound’s activity in neurological research? A:

  • Receptor Binding Assays: Competitive binding studies using ³H-MK-801 or ³H-glycine to measure NMDA receptor affinity .
  • Cellular Toxicity: MTT assays on SH-SY5Y neuronal cells to determine IC₅₀ values .
  • Patch-Clamp Electrophysiology: Measure ion channel blockade in hippocampal neurons .

Metabolic Pathway Analysis

Q: How can researchers investigate the metabolic stability and cytochrome P450 interactions of this compound? A:

  • Microsomal Incubations: Liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS/MS to identify hydroxylated or N-dealkylated metabolites .
  • CYP Inhibition Assays: Fluorometric screening kits (e.g., CYP3A4/CYP2D6) to assess competitive/non-competitive inhibition .
  • Plasma Stability Tests: Incubation in plasma at 37°C, with HPLC quantification of parent compound degradation over 24 hours .

Addressing Data Contradictions

Q: How should discrepancies in reported synthetic yields or biological activity be resolved? A:

  • Replication Under Controlled Conditions: Standardize solvents, temperatures, and catalyst loadings (e.g., Et₃N·3HF stoichiometry in fluorination ).
  • Orthogonal Analytical Validation: Cross-verify purity via NMR, X-ray, and HRMS to rule out impurities affecting biological data .
  • Meta-Analysis: Compare results across studies using identical cell lines (e.g., HEK293 vs. primary neurons) or receptor isoforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.